molecular formula C21H21BrClN3O2S B3299671 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 899916-72-4

2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B3299671
CAS No.: 899916-72-4
M. Wt: 494.8 g/mol
InChI Key: AZHSEAXMWPKOAJ-UHFFFAOYSA-N
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Description

2-{[5-(4-Bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C 21 H 21 BrClN 3 O 2 S and a molecular weight of 494.8 g/mol . Its CAS registration number is 899916-72-4 . This acetamide derivative features a complex structure comprising an imidazole ring substituted with a 4-bromophenyl group and a sulfanyl-acetamide chain linked to a 3-chloro-4-methoxyphenyl group . The distinct presence of bromo and chloro substituents on the aromatic rings makes this molecule a valuable intermediate for various research applications, particularly in medicinal chemistry and drug discovery for the synthesis of novel target molecules. Researchers can utilize this compound as a key building block in heterocyclic chemistry, for structure-activity relationship (SAR) studies, or in the development of potential enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrClN3O2S/c1-4-21(2)25-19(13-5-7-14(22)8-6-13)20(26-21)29-12-18(27)24-15-9-10-17(28-3)16(23)11-15/h5-11H,4,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSEAXMWPKOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde. The bromophenyl group is then introduced via a bromination reaction using bromine or a brominating agent.

The next step involves the formation of the sulfanyl linkage, which can be achieved through a nucleophilic substitution reaction between the imidazole derivative and a thiol compound. Finally, the chloro-methoxyphenylacetamide moiety is attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Imidazole Ring : A five-membered ring containing nitrogen atoms, which is known for its biological significance.
  • Sulfanyl Group : This group enhances the compound's reactivity and potential biological interactions.
  • Bromophenyl and Methoxyphenyl Groups : These aromatic substituents increase lipophilicity, potentially improving membrane permeability and biological activity.

The molecular formula of this compound is C21H22BrN3OSC_{21}H_{22}BrN_3OS, with a molecular weight of approximately 432.25 g/mol.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the imidazole ring and sulfanyl group may contribute to:

  • Inhibition of Bacterial Growth : Research indicates that related compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Fungal Inhibition : Similar imidazole derivatives have shown effectiveness against various fungal strains, making this compound a candidate for antifungal drug development.

Anticancer Potential

The compound's unique structure also positions it as a promising candidate in cancer research:

  • Mechanism of Action : It is hypothesized that this compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other imidazole-based anticancer agents.
  • Cytotoxicity Studies : Initial assays indicate that it may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy and safety profiles.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds. The table below highlights key features and activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-(4-Bromophenyl)-1H-imidazoleContains bromophenyl and imidazoleAntimicrobial activity
N-(4-Methoxyphenyl)-acetamideFeatures methoxyphenyl and acetamideCytotoxic effects
1,3,4-Thiadiazole derivativesContains thiadiazole ringsAnticancer properties

The combination of an imidazole ring with both sulfanyl and acetamide functionalities in 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide enhances its pharmacological profile compared to other similar compounds. This structural diversity could lead to distinct interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it could inhibit a key enzyme involved in a disease pathway, leading to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituent placement, heterocyclic cores, and functional groups. Below is a detailed comparison with two key analogs from the literature:

Analog 1: 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

  • Structural Differences :
    • Imidazole Substitution : Allyl group at position 1 vs. ethyl-methyl groups at position 2 in the target compound.
    • Acetamide Substituent : 4-Chlorophenyl vs. 3-chloro-4-methoxyphenyl.
  • The 3-chloro-4-methoxyphenyl group in the target compound provides electron-donating (methoxy) and electron-withdrawing (chloro) effects, enhancing polarity and hydrogen-bonding capacity compared to Analog 1’s purely electron-withdrawing 4-chlorophenyl group .

Analog 2: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Structural Differences :
    • Core Structure : Lacks the imidazole ring present in the target compound.
    • Substituents : Fluorine atoms at positions 3 and 4 on the phenyl ring vs. chloro and methoxy groups.
  • Impact on Properties :
    • The absence of the imidazole ring in Analog 2 reduces steric hindrance and likely improves solubility in polar solvents.
    • Fluorine atoms in Analog 2 enhance metabolic stability and lipophilicity, whereas the methoxy group in the target compound may improve water solubility .

Data Table: Key Properties of Target Compound and Analogs

Property Target Compound Analog 1 Analog 2
Molecular Formula C₂₁H₂₃BrClN₃O₂S C₁₉H₁₇BrClN₃OS C₁₄H₁₀BrF₂NO
Molecular Weight (g/mol) 521.85 465.78 342.14
Key Substituents 2-Ethyl-2-methylimidazole, 3-chloro-4-methoxyphenyl Allyl-imidazole, 4-chlorophenyl 4-Bromophenyl, 3,4-difluorophenyl
Polar Groups Methoxy, sulfanyl, acetamide Sulfanyl, acetamide Acetamide, fluorine
Predicted Solubility Moderate (due to methoxy) Low (allyl group increases hydrophobicity) High (fluorine enhances polarity)
Synthetic Route Likely involves imidazole alkylation and amide coupling Carbodiimide-mediated amide coupling Carbodiimide-mediated amide coupling

Research Findings and Functional Insights

  • Crystallographic Behavior: Analog 2 exhibits a dihedral angle of 66.4° between its 4-bromophenyl and 3,4-difluorophenyl rings, stabilized by N–H⋯O hydrogen bonds and C–H⋯F interactions . The target compound’s 3-chloro-4-methoxyphenyl group may adopt a similar twisted conformation, but with enhanced hydrogen-bond donor capacity due to the methoxy group.
  • Biological Relevance :
    • Analog 1’s allyl group may confer reactivity toward electrophilic targets (e.g., cysteine residues in enzymes).
    • The target compound’s ethyl-methyl groups on the imidazole could improve metabolic stability compared to Analog 1’s allyl group, which is prone to oxidation .
  • Thermal Stability : Analog 2 has a melting point of 423–425 K, attributed to strong intermolecular interactions . The target compound’s bulkier substituents may raise its melting point further due to increased crystal packing efficiency.

Biological Activity

The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a novel organic molecule characterized by a complex structure that includes an imidazole ring, a sulfanyl group, and an acetamide moiety. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3OSC_{21}H_{22}BrN_3OS, with a molecular weight of approximately 444.4 g/mol. The presence of halogen (bromine and chlorine) and methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC21H22BrN3OS
Molecular Weight444.4 g/mol
CAS Number899931-87-4

Biological Activities

Preliminary studies indicate that compounds structurally similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with imidazole rings are known for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The imidazole and sulfanyl functionalities may contribute to cytotoxic effects against cancer cell lines. Research has demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds containing sulfanyl groups are often explored for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, potentially affecting enzyme activity or receptor binding.

Proposed Mechanisms:

  • DNA Interaction : Similar compounds have been shown to induce DNA damage through the formation of reactive species that interfere with DNA replication .
  • Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions that inhibit key enzymes involved in metabolic pathways relevant to cancer progression or bacterial survival.

Case Studies

  • Anticancer Screening : A study screening a library of compounds found that imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound could have similar effects .
  • Antimicrobial Efficacy : In vitro tests demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 20–70 µM against resistant strains of bacteria, indicating potential therapeutic applications in combating antibiotic resistance .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves reacting substituted imidazole-thiol derivatives with chloroacetamide intermediates in dichloromethane under inert conditions. Triethylamine is used to neutralize HCl byproducts, followed by extraction, washing (e.g., NaHCO₃, brine), and purification via column chromatography . Key parameters include maintaining low temperatures (273 K) to minimize side reactions and using slow evaporation for single-crystal growth.

Q. How is the molecular structure characterized?

Structural validation employs:

  • X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and substituted phenyl groups) and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl/ethyl groups on imidazole, methoxy on phenyl).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Table 1: Key Crystallographic Data (Example)

ParameterValueSource
Dihedral angle (aryl rings)66.4°
N—H⋯O bond length2.02 Å
C—H⋯F interaction2.38 Å

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Methodological improvements include:

  • Catalyst screening : Replace 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with more efficient alternatives (e.g., DCC or HOBt) .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and minimize over-reaction.
  • Purification : Employ recrystallization with mixed solvents (e.g., CH₂Cl₂/hexane) to improve crystal purity.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular toxicity) require:

  • Dose-response profiling : Validate IC₅₀ values across multiple assays (e.g., fluorescence-based enzymatic vs. cell viability assays) .
  • Structural analogs : Synthesize derivatives with modifications to the sulfanyl or acetamide groups to isolate structure-activity relationships (SAR) .
  • Computational docking : Compare binding modes in target proteins (e.g., kinase domains) using software like AutoDock Vina to rationalize divergent results .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent degradation : Incubate the compound in buffers (pH 4–9) and analyze degradation products via LC-MS.
  • Plasma stability assays : Monitor half-life in human plasma using HPLC to identify metabolic vulnerabilities (e.g., esterase cleavage) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity under simulated physiological humidity .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating its mechanism of action?

  • Kinase inhibition assays : Use purified enzymes (e.g., EGFR, VEGFR) with ATP-competitive fluorescence polarization assays .
  • Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track subcellular localization .
  • Transcriptomic profiling : RNA-seq on treated cell lines to identify downstream pathways (e.g., apoptosis, oxidative stress) .

Q. How to address low solubility in aqueous assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes and characterize size via dynamic light scattering (DLS) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Data Analysis and Interpretation

Q. How to validate computational predictions of binding affinity?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to corroborate docking scores .

Q. What statistical methods are critical for SAR studies?

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ) with bioactivity .
  • Machine learning : Train random forest models on public bioactivity datasets (e.g., ChEMBL) to predict novel analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

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